(3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid

説明

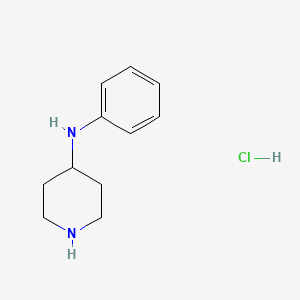

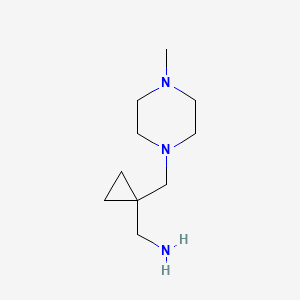

“(3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850567-33-8. It has a molecular weight of 223.04 and its IUPAC name is 3-{[(2-methoxyethyl)amino]carbonyl}phenylboronic acid .

Molecular Structure Analysis

The molecular formula of this compound is C10H14BNO4 . It contains boron, nitrogen, oxygen, carbon, and hydrogen atoms. The structure includes a phenyl ring, a boronic acid group, and a carbamoyl group attached to a methoxyethyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions. For instance, they can undergo catalytic protodeboronation and are susceptible to hydrolysis, especially at physiological pH .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a melting point of 130-132°C. Its density is approximately 1.2 g/cm³. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds. Its ACD/LogP value is 0.24 .科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable player in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis. The boronic acid moiety of this compound can couple with various halides or pseudohalides under palladium catalysis, leading to the formation of biaryl structures that are core components in pharmaceuticals, agrochemicals, and organic materials .

Protodeboronation Studies

The compound is used in protodeboronation studies to understand the stability and reactivity of boronic acid derivatives. Protodeboronation is a critical step in organic synthesis that can lead to the removal of the boron moiety from the molecule, which is essential for further functionalization or for the final steps in the synthesis of complex organic molecules .

Drug Design and Delivery

In the realm of drug design and delivery, this compound can be utilized as a boron carrier . Boronic acids are known to form reversible covalent complexes with diols and other polyols, which can be exploited in the targeted delivery of drugs to specific tissues or cells, enhancing the efficacy and reducing the toxicity of therapeutic agents .

Neutron Capture Therapy

As a boron carrier, “(3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid” has potential applications in neutron capture therapy . This is a type of cancer treatment that targets tumors on a cellular level using boron compounds, which capture neutrons and undergo fission, selectively destroying cancer cells while sparing healthy tissue .

Chemical Sensor Development

Boronic acids can act as chemical sensors due to their ability to bind sugars. This particular compound could be used in the development of sensors for detecting glucose or other saccharides, which has implications for monitoring blood sugar levels in diabetic patients or for use in biotechnological processes .

Material Science

In material science, the compound can be incorporated into polymeric materials to impart specific properties such as flame retardancy, chemical resistance, or mechanical strength. The boronic acid group can also provide sites for post-polymerization modifications, leading to functional materials with tailored properties .

Catalysis

This compound may serve as a catalyst or a catalyst ligand in various organic reactions. The boronic acid group can coordinate to metals, facilitating reactions such as hydrogenations, oxidations, and various types of rearrangements .

Synthesis of Natural Products and Pharmaceuticals

Lastly, it can be used in the synthesis of natural products and pharmaceuticals . The boronic acid group is a versatile handle that can be transformed into various functional groups, enabling the construction of complex molecules found in nature or used in medicine .

Safety and Hazards

The compound is labeled with the signal word “Warning”. Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations for handling and storage, as well as first aid measures .

作用機序

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, boronic acids participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of boronic acids is influenced by the ph and can be considerably accelerated at physiological ph .

Result of Action

Boronic acids are known to participate in carbon–carbon bond forming reactions, which are fundamental processes in organic synthesis .

Action Environment

The action, efficacy, and stability of (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic acids, which can impact their stability and reactivity, is strongly influenced by the pH of the environment .

特性

IUPAC Name |

[3-(2-methoxyethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-16-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7,14-15H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHVUTWTDDOULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657142 | |

| Record name | {3-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid | |

CAS RN |

850567-33-8 | |

| Record name | {3-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-Methoxyethyl)carbamoyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B1419284.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)

![4-[1-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B1419290.png)

![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)

![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)